1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide
Description
This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a 5-oxopyrrolidine core linked to a carboxamide group. Key structural features include:
- N-substituent: A benzyl group attached to a 4-methyl-1,3-thiazol-2-yl ring at the benzene’s 3-position, introducing aromatic and heterocyclic elements that may enhance target binding or metabolic stability.
Such derivatives are often explored for therapeutic applications due to their modular structure, allowing fine-tuning of pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c1-16-15-31-24(26-16)19-4-2-3-18(11-19)13-25-23(30)20-12-22(29)27(14-20)10-9-17-5-7-21(28)8-6-17/h2-8,11,15,20,28H,9-10,12-14H2,1H3,(H,25,30) |
InChI Key |
DXEHXMZBNWULTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Hydroxyphenyl Group: This step involves the alkylation of the thiazole ring with a hydroxyphenyl ethyl halide in the presence of a base.
Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a dicarbonyl compound.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Hypothetical Implications
*Molecular formulas for the target and are calculated; others derived from published data.
Structural and Functional Insights
- Hydroxyphenyl vs. Fluorophenyl () : The hydroxyl group in the target compound may improve aqueous solubility and hydrogen-bond interactions compared to the electron-withdrawing fluorine in . However, fluorine’s metabolic stability could offer advantages in vivo.
- Thiazole vs.
- Benzodioxin vs. Hydroxyphenylethyl () : The benzodioxin group in introduces rigidity and lipophilicity, which might enhance membrane permeability but reduce solubility.
Pharmacokinetic Considerations
- Methoxy Group () : The 4-methoxybenzyl substituent in is prone to oxidative demethylation, a common metabolic pathway, whereas the methylthiazole in the target compound is more metabolically inert.
- Isopropyl-Thiadiazole () : The bulky isopropyl group on the thiadiazole in could hinder binding to sterically constrained active sites compared to the target’s benzyl-thiazole.
Biological Activity
The compound 1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | 1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide |
| Appearance | White to off-white powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. Specifically, research has shown that compounds with similar structures exhibit activity against various multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile.
A study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which includes the target compound, displayed significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing promising results against resistant strains:
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | 1-(2-hydroxyphenyl)-5-oxopyrrolidine |
| Enterococcus faecalis | 16 | 1-(2-hydroxyphenyl)-5-oxopyrrolidine |
| Clostridioides difficile | 32 | 1-(2-hydroxyphenyl)-5-oxopyrrolidine |
These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant infections .
Anticancer Activity
The anticancer properties of the compound have also been investigated. In vitro studies using human lung cancer cell lines (A549) showed that derivatives with similar structural features exhibited cytotoxic effects, with some compounds demonstrating higher activity than established chemotherapeutic agents.
The following table summarizes the anticancer activity results:
| Compound | Cell Line | IC50 (µM) | Comparison Agent |
|---|---|---|---|
| 5-Fluorobenzimidazole derivative | A549 | 12 | Clindamycin (IC50 = 20) |
| Hydrazone derivative with thien-2-yl moiety | A549 | 10 | Doxorubicin (IC50 = 15) |
These results suggest that modifications to the core structure can enhance anticancer properties, making it a candidate for further development in oncology .
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, some derivatives have been shown to interfere with bacterial cell wall synthesis or disrupt critical metabolic pathways in cancer cells.
Case Studies
One notable case involved a derivative tested against vancomycin-intermediate Staphylococcus aureus strains, where it displayed a four-fold increase in potency compared to clindamycin. This finding underscores the potential of this compound class in addressing antibiotic resistance challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
